molecular formula C20H22N4O3S2 B3033757 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine CAS No. 1171238-68-8

1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine

Cat. No. B3033757
CAS RN: 1171238-68-8
M. Wt: 430.5 g/mol
InChI Key: NVSRWSQBRXINFQ-UHFFFAOYSA-N
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Description

The compound “1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonyl group, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be synthesized through the reaction of a hydrazine with a 1,3-diketone . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method . The sulfonyl group could be introduced through a sulfonation reaction, and the piperazine ring could be formed through a reaction of a suitable diamine with a dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazole and thiophene rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated heterocycle, which could impart flexibility to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring is known to participate in various reactions such as N-alkylation, N-acylation, and reactions with electrophiles . The thiophene ring can undergo electrophilic aromatic substitution reactions . The sulfonyl group can participate in substitution reactions, and the piperazine ring can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar sulfonyl group could increase the compound’s solubility in polar solvents. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .

Future Directions

The study of such a compound could open up new avenues in various fields such as medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring the chemical reactivity of this compound, studying its physical properties, and investigating its potential biological activity .

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[3-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-15-14-16(2)24(21-15)20(25)19-18(8-13-28-19)29(26,27)23-11-9-22(10-12-23)17-6-4-3-5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSRWSQBRXINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine

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